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Compound of Interest

Compound Name: 4-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B1598892

An Important Note on Current Research Status: As of early 2026, publicly accessible scientific
literature, including peer-reviewed journals and patent databases, lacks detailed experimental
studies, comprehensive spectroscopic analysis, and in-depth biological evaluations specifically
for 4-(Morpholin-4-ylsulfonyl)phenol. While this compound is commercially available as a
research chemical, its primary role appears to be that of a synthetic intermediate rather than a
well-characterized bioactive agent. Consequently, this guide provides a foundational
understanding based on available data and established principles of organic and medicinal
chemistry, while clearly delineating areas where specific data is not yet available.

Nomenclature and Structural Identification

The compound in focus is unambiguously identified by the International Union of Pure and
Applied Chemistry (IUPAC) as 4-(Morpholin-4-ylsulfonyl)phenol. It is also commonly referred
to as 4-(Morpholinosulfonyl)phenol.

Key Identifiers:
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Identifier Value Source
CAS Number 3077-65-4

Molecular Formula C10H13NO4S

Molecular Weight 243.28 g/mol ,

C1COCCN1S(=0)
(=0)C2=CC=C(C=C2)0

Canonical SMILES
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The structure features a phenol ring substituted at the para-position with a sulfonyl group,
which in turn is linked to the nitrogen atom of a morpholine ring. This combination of a phenol,
a sulfonamide, and a morpholine moiety suggests potential for diverse chemical reactivity and
biological interactions.

Physicochemical Properties

Based on supplier data and computational models, the following properties can be ascribed to
4-(Morpholin-4-ylsulfonyl)phenol:

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1598892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Notes
Physical Form Solid, typically a powder.
Melting Point 149-152 °C

Expected to be soluble in polar
organic solvents like DMSO,
- DMF, and alcohols. Aqueous
Solubility S o Inferred from structure
solubility is likely limited but
enhanced at higher pH due to

the acidic phenolic proton.

The phenolic hydroxyl group is
the primary acidic site. Its pKa
is expected to be slightly lower
Acidity (pKa) (more acidic) than phenol itself  Inferred from structure
(~10.0) due to the electron-
withdrawing nature of the para-

sulfonyl group.

Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Plausible Synthetic Routes

While a specific, peer-reviewed synthesis protocol for 4-(Morpholin-4-ylsulfonyl)phenol is not
readily available, its structure suggests two primary, logical synthetic disconnections.
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Route A: Sulfonamide Bond Formation

4-(Morpholin-4-ylsulfonyl)phenol |
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Caption: Retrosynthetic analysis of 4-(Morpholin-4-ylsulfonyl)phenol.

Route A: Sulfonamide formation from a sulfonyl chloride and an amine. This is the most
conventional and likely approach. The reaction involves the nucleophilic attack of morpholine
on 4-hydroxybenzenesulfonyl chloride. The phenolic hydroxyl group would likely require
protection (e.g., as a methyl or benzyl ether) to prevent side reactions with the sulfonyl chloride,
followed by a deprotection step.

Route B: Electrophilic sulfonylation of a phenol. This route involves the reaction of phenol with
morpholine-4-sulfonyl chloride, likely under Friedel-Crafts-type conditions. This approach often
suffers from poor regioselectivity, yielding a mixture of ortho and para isomers, which would
necessitate challenging purification.

Proposed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, though not experimentally verified, procedure
based on Route A, which represents the most logical and controllable synthetic strategy.

Workflow Diagram:
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tep 1: Protection

Protect hydroxyl group of
4-hydroxybenzenesulfonyl chloride
(e.g., with benzyl bromide)

Step 2: Sulfonamide Formation

React protected sulfonyl chloride
with Morpholine in the presence
of a non-nucleophilic base (e.g., pyridine, TEA)
in an aprotic solvent (e.g., DCM, THF)

tep 3: Work-up

Agueous work-up to remove base hydrochloride
and excess morpholine. Extraction with
an organic solvent.

Step 4: Deprotection

Y

Remove protecting group.
(e.g., Hydrogenolysis for benzyl group
using Hz, Pd/C)

Step 5: Purification

Purify final product via
recrystallization or column chromatography.

End Product

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of the target compound.
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Causality and Experimental Choices:

» Protection Strategy: The phenolic proton is acidic and would react with the base or the
sulfonyl chloride itself. Protecting it as an ether (e.g., benzyl ether) renders it inert to the
reaction conditions. The benzyl group is chosen as it can be selectively removed under mild
hydrogenolysis conditions that will not affect the rest of the molecule.

o Base and Solvent: A tertiary amine base like triethylamine (TEA) or pyridine is used to
neutralize the HCI generated during the reaction, driving it to completion. An aprotic solvent
like dichloromethane (DCM) is selected to dissolve the reactants without participating in the
reaction.

 Purification: Standard purification techniques are employed. An initial agueous work-up
removes water-soluble byproducts. Final purification by recrystallization or chromatography
is necessary to achieve high purity, which is critical for subsequent analytical and biological
studies.

Spectroscopic and Analytical Characterization
(Predicted)

No experimental spectra for 4-(Morpholin-4-ylsulfonyl)phenol are available in the public
domain. However, the expected spectroscopic features can be predicted based on its structure.
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Technique

Predicted Features

1H NMR

- Aromatic Protons: Two doublets in the
aromatic region (& 7.0-8.0 ppm), characteristic
of a 1,4-disubstituted benzene ring. The doublet
downfield corresponds to protons ortho to the
electron-withdrawing sulfonyl group. -
Morpholine Protons: Two multiplets (or triplets)
around & 3.0-4.0 ppm. The protons adjacent to
the nitrogen (N-CHz) will be slightly downfield
from those adjacent to the oxygen (O-CHz2). -
Phenolic Proton: A broad singlet (6 9.0-11.0
ppm), exchangeable with D20.

13C NMR

- Aromatic Carbons: Four signals in the aromatic
region (6 115-160 ppm). The carbon bearing the
OH group (C-OH) would be the most downfield,
and the carbon bearing the sulfonyl group (C-S)
would also be distinct. - Morpholine Carbons:
Two signals in the aliphatic region (& 45-70
ppm), corresponding to the N-CHz and O-CH:

carbons.

IR Spectroscopy

- O-H Stretch: A broad absorption band in the
region of 3200-3600 cm~1. - S=0O Stretch: Two
strong, characteristic absorption bands for the
sulfonyl group, typically around 1350-1300 cm~1
(asymmetric) and 1160-1140 cm~1 (symmetric).
- C-N Stretch: A moderate absorption around
1200-1350 cm™1, - C-O Stretch (Phenol): A
strong absorption around 1200 cm~1. - Aromatic
C=C stretch: Peaks in the 1450-1600 cm™1

region.

Mass Spectrometry

- Molecular lon (M™*): A peak corresponding to
the molecular weight (243.28 g/mol ). High-
resolution mass spectrometry would confirm the
elemental composition C10H13NO4S. - Key

Fragments: Fragmentation would likely involve
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the loss of the morpholine ring, cleavage of the
S-N bond, and cleavage of the Ar-S bond.

Analytical Protocol: Quality Control A self-validating system for confirming the identity and purity
of a synthesized batch would involve:

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the presence of
impurities.

e Melting Point Analysis: A sharp melting point range (e.g., 149-152 °C) indicates high purity.

 NMR Spectroscopy (*H and 13C): To confirm the chemical structure and ensure the absence
of proton- or carbon-containing impurities.

o High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector to determine
purity quantitatively (e.g., >98%).

Mass Spectrometry: To confirm the molecular weight and elemental composition.

Biological Activity and Therapeutic Potential
(Exploratory Outlook)

There is no specific biological data available for 4-(Morpholin-4-ylsulfonyl)phenol. However,
the individual structural motifs provide a basis for hypothesizing potential biological activities.

o Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a
wide range of drugs, including antibacterial agents (by inhibiting dihydropteroate synthase),
diuretics (by inhibiting carbonic anhydrase), and anti-inflammatory drugs (e.g., celecoxib).[1]

[2]

» Phenol Moiety: Phenolic compounds are known for their antioxidant properties and their
ability to interact with various biological targets, including enzymes and receptors.[3] The
hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for
molecular recognition at a biological target.
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e Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to
improve physicochemical properties such as aqueous solubility and metabolic stability, and
to serve as a key binding element.[4]

Hypothetical Signaling Pathway Interaction:

Given the prevalence of sulfonamides as enzyme inhibitors, one could hypothesize that 4-
(Morpholin-4-ylsulfonyl)phenol might act as an inhibitor of enzymes like carbonic anhydrase

4-(Morpholin-4-ylsulfonyl)phenol @

or various kinases.
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Caption: Hypothetical inhibition of an enzyme active site.

Future Research Directions: To elucidate the therapeutic potential of this compound, a
systematic biological evaluation would be required, including:

e Screening: Testing against a panel of common drug targets, such as kinases, proteases, and
carbonic anhydrases.
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o Cell-based Assays: Evaluating its effects on cell proliferation, inflammation, and other cellular
processes in relevant disease models.

o Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to
understand how structural modifications impact biological activity.

Conclusion

4-(Morpholin-4-ylsulfonyl)phenol is a well-defined chemical entity with a structure that
combines three pharmacologically relevant motifs. While it is commercially available for
research purposes, there is a notable absence of detailed scientific literature regarding its
synthesis, comprehensive characterization, and biological function. The information presented
in this guide is based on established chemical principles and data from analogous structures,
providing a robust framework for researchers interested in exploring this compound. Future
experimental work is essential to fully characterize its properties and unlock its potential in
medicinal chemistry and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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